molecular formula C9H7FN2O B13492222 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Katalognummer: B13492222
Molekulargewicht: 178.16 g/mol
InChI-Schlüssel: VGCFTLVYHFJNLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is a fluorinated and methyl-substituted derivative of the quinazolinone scaffold, a heterocyclic system known for diverse pharmacological activities. The fluorine atom at position 6 and methyl group at position 5 likely influence electronic distribution, lipophilicity, and steric effects, which are critical for binding affinity and metabolic stability in drug design .

Eigenschaften

Molekularformel

C9H7FN2O

Molekulargewicht

178.16 g/mol

IUPAC-Name

6-fluoro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)

InChI-Schlüssel

VGCFTLVYHFJNLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinazolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, with a molecular formula of C9H7FN2OC_9H_7FN_2O and a molecular weight of 178.16 g/mol. It features a fluorine atom at the 6-position and a methyl group at the 5-position of the quinazolinone ring, which enhances its chemical properties and biological activities. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects, making them subjects of extensive research in medicinal chemistry .

Potential Therapeutic Applications

The biological activity of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is notable for its potential therapeutic applications. The compound has been shown to inhibit certain enzymes by binding to their active sites, which modulates their activity. This inhibition can lead to various biological effects.

Anti-cancer Properties

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one exhibits notable anti-cancer properties. Quinazoline derivatives have demonstrated effectiveness against numerous cell lines from different tumor subpanels . They have also shown potential as inhibitors of vascular endothelial cell growth (VEGF) and epidermal growth factor .

Enzyme Inhibition

Interaction studies have revealed the ability of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one to bind with specific molecular targets in biological systems, influencing cellular signaling pathways and physiological responses. For example, it has been shown to interact with tyrosine kinases involved in cancer progression. Additionally, quinazoline derivatives have demonstrated potent inhibitory activity against Aurora kinase .

Other Activities

Apart from anticancer activity, quinazoline derivatives have shown diverse biological activities:

  • Anti-inflammatory Agents Certain quinazoline derivatives have demonstrated high anti-inflammatory activity, comparable to standard drugs like indomethacin .
  • Anti-convulsant Some derivatives have been screened for anticonvulsant activity, showing potential as anti-convulsants .
  • Sirtuin Modulation Certain quinazoline derivatives can increase mitochondrial activity and prevent a wide variety of diseases and disorders .
  • Antidiabetic Agents Some derivatives have shown high alpha-amylase and alpha-glucosidase inhibitory activity, suggesting potential as inhibitors of enzymes responsible for diabetic conditions .

Structural Similarity and Activity

Structural similarities exist between 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one and other compounds, with variations in unique features and biological activities:

Compound NameUnique FeaturesBiological Activity
6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-oneFluorine at position 6; methyl at position 5Notable anti-cancer properties
7-Fluoro-6-methyl-3,4-dihydroquinazolin-4-oneFluorine at position 7; methyl at position 6Similar but less potent than the target compound
7-Fluoro-6-methoxy-2-methyl-3,4-dihydroquinazolin-4-oneMethoxy group additionEnhanced solubility but altered activity
6-Nitroquinazolin-4(3H)-oneNitro group instead of fluorineDifferent reactivity and biological profile

Wirkmechanismus

The mechanism of action of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Substituent Variations

  • 6-Fluoro-3,4-dihydroquinazolin-4-one (E5) This compound lacks the 5-methyl group present in the target molecule.
  • 7-Fluoro-6-methoxy-2-methyl-3,4-dihydroquinazolin-4-one With a methoxy group at position 6 and fluorine at position 7, this derivative (Mol. formula: C₁₂H₁₉F₂NO₃) demonstrates how electron-donating groups (e.g., methoxy) and fluorine positioning modulate reactivity. The methoxy group enhances solubility but may reduce membrane permeability compared to the target compound’s methyl substituent .

Functional Group Modifications

  • 3-Aryl-3,4-dihydroquinazolin-4-one Derivatives (Sulfur-Containing)
    Compounds such as 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetamides incorporate sulfur-based substituents. These derivatives exhibit cytotoxicity against cancer cell lines (e.g., Hep-G2, LU-1), but the target compound’s fluoro-methyl combination may prioritize selectivity over broad cytotoxicity .

  • 6-Nitro-3,4-dihydroquinazolin-4-one
    The nitro group at position 6 introduces strong electron-withdrawing effects, contrasting with fluorine’s moderate electronegativity. Nitro derivatives require optimized synthesis conditions (40°C, 4.5 h) to avoid dinitro byproducts, whereas fluorinated analogs like the target compound may offer simpler synthetic routes .

Pharmacological Activity Comparison

COX-2 Inhibition

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
    This analog showed 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide group’s role in enzyme binding. The target compound lacks sulfonamide but may compensate with fluorine’s ability to enhance binding via halogen bonding .

Anti-inflammatory and Larvicidal Activity

  • 5,6-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one Though structurally distinct (oxazinone core), this compound’s anti-inflammatory activity underscores the importance of fluorine in modulating bioactivity. The target’s dihydroquinazolinone core may offer improved metabolic stability compared to oxazinones .
  • 2-Methyl-3,4-dihydroquinazolin-4-one Derivatives
    These compounds exhibit larvicidal activity against Aedes aegypti, suggesting that methyl and fluorine substituents in the target molecule could similarly enhance insecticidal properties .

Biologische Aktivität

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its molecular formula C9H7FN2OC_9H_7FN_2O and a molecular weight of 178.16 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it shows promise in anti-cancer, anti-inflammatory, and anti-microbial applications.

The biological activity of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This interaction modulates various cellular signaling pathways, leading to significant biological effects. For instance, studies have indicated that this compound can interact with tyrosine kinases, which play a crucial role in cancer progression .

Biological Activity Overview

Research has demonstrated that 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one exhibits notable anti-cancer properties . It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation.
  • Cell Signaling Modulation : It alters signaling pathways that are critical for cancer cell survival and growth.

Comparative Analysis with Similar Compounds

The following table summarizes the unique features and biological activities of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one compared to structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-oneFluorine at position 6; methyl at position 5Notable anti-cancer properties
7-Fluoro-6-methyl-3,4-dihydroquinazolin-4-oneFluorine at position 7; methyl at position 6Similar but less potent than the target compound
7-Fluoro-6-methoxy-2-methyl-3,4-dihydroquinazolin-4-oneMethoxy group additionEnhanced solubility but altered activity
6-Nitroquinazolin-4(3H)-oneNitro group instead of fluorineDifferent reactivity and biological profile

The presence of the fluorine atom enhances the stability and reactivity of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one compared to these similar compounds.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one exhibits cytotoxic effects against various cancer cell lines. For example, it demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines with IC50 values substantially lower than those of standard treatments like lapatinib .
  • Target Engagement Studies : Utilizing cellular thermal shift assays (CETSA), researchers confirmed the engagement of this compound with PI3K and HDAC enzymes in cancer cells. This dual inhibition is particularly relevant for targeting multiple pathways involved in tumorigenesis .
  • Pharmacokinetics : Animal studies have indicated favorable pharmacokinetic properties for this compound when administered intraperitoneally, suggesting potential for further development into therapeutic agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.